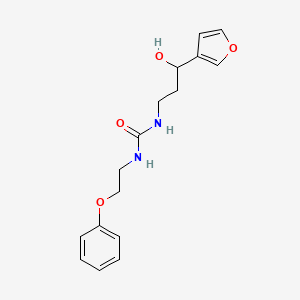
N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their heterocyclic and aromatic structures, which often exhibit a wide range of biological activities. Compounds with similar structures have been synthesized and evaluated for various applications, including medicinal chemistry.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, including condensation, cyclization, and functional group modifications. For example, substituted pyrimidine carboxamides have been synthesized as potent and selective inhibitors in medicinal applications, demonstrating complex synthetic routes for achieving desired biological activities (Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds often includes a pyrimidine core with various substituents influencing their chemical and biological properties. Structural analysis can reveal electronic structure polarization, planarity of the pyrimidine ring, and significant displacements of ring-substituent atoms, as seen in related compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
The reactivity of related compounds can involve interactions with other chemicals through processes like alkylation, amidation, and cyclization. These reactions are crucial for the synthesis of compounds with desired pharmacological properties.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. For instance, isostructural nature and crystal structures have been compared in studies to understand the impact of molecular arrangements on physical properties (Trilleras et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound has been utilized as a key intermediate in the synthesis of various heterocyclic compounds due to its structural versatility. For instance, a study by Abu‐Hashem et al. (2020) demonstrated its use in synthesizing benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties. Another example is the work of Fadda et al. (2013), where it served as a starting material for creating new tetrahydropyrimidine-thione derivatives.
Biological Activities
Studies have explored the biological activities associated with derivatives of this compound. For example, Hassan et al. (2014) investigated its derivatives for cytotoxic activity against Ehrlich Ascites Carcinoma cells. Similarly, Rana et al. (2004) and Rana et al. (2011) synthesized derivatives for testing anti-hypertensive and anti-ulcer activities, respectively.
Antimicrobial and Antiviral Activities
Some derivatives of this compound have shown potential in antimicrobial and antiviral applications. For instance, the study by Nigam et al. (1981) demonstrated its derivatives' activity against various micro-organisms. Additionally, Hocková et al. (2003) explored its derivatives for inhibitory activity against DNA and retroviruses.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-23-18(25)16(17(24)22-13-6-8-15(26-2)9-7-13)11-21-19(23)27-12-14-5-3-4-10-20-14/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCIBMLUBWSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)
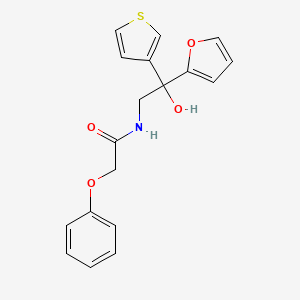
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)


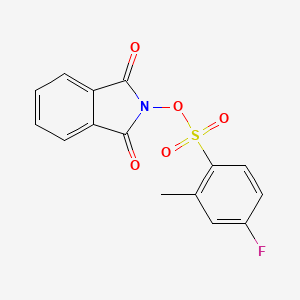
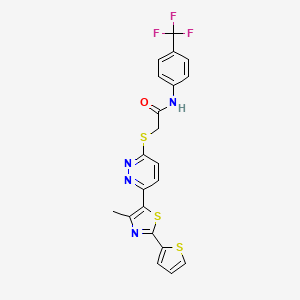
![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)
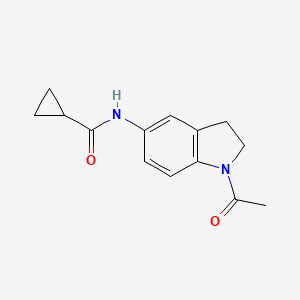
![2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2480489.png)
